molecular formula C16H9F5O4 B4555123 2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B4555123
M. Wt: 360.23 g/mol
InChI Key: XNESSXRPFWDQDP-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)phenyl 2,3,4,5,6-pentafluorobenzoate is a useful research compound. Its molecular formula is C16H9F5O4 and its molecular weight is 360.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethoxycarbonyl)phenyl pentafluorobenzoate is 360.04209957 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Proton Shuttles for Indole C-H Bond Functionalization

In synthetic chemistry, compounds like 3-ethoxy-2-phenylbenzoic acid have been synthesized and tested for their effectiveness as proton shuttles in the direct arylation of indoles, demonstrating superior yield and selectivity (Jing-Jing Pi et al., 2018). This highlights the utility of related ethoxycarbonyl phenyl compounds in facilitating complex organic reactions.

Material Science and Imaging Applications

Fluorescent Probes for Imaging

Derivatives of benzoxazole, including those with ethoxycarbonyl groups, have been synthesized and evaluated as potential probes for imaging, such as in the detection of cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, suggesting their utility in developing PET agents for brain imaging (M. Cui et al., 2012).

Catalysis and Organic Transformations

Rhodium-Catalyzed Oxidative Coupling

Ethoxycarbonyl-containing compounds have been utilized in rhodium/copper-catalyzed oxidative coupling reactions, leading to the synthesis of various heterocyclic compounds. This demonstrates the role of these compounds in facilitating innovative catalytic reactions (M. Shimizu et al., 2009).

Advanced Materials

Nanofiber Grafting

The polymerization of related compounds, such as 3-phenoxybenzoic acid, in the presence of vapor-grown carbon nanofibers, showcases the application of ethoxycarbonyl phenyl derivatives in creating advanced materials with potential applications in electronics and materials science (Jong‐Beom Baek et al., 2004).

Analytical Chemistry

Enhancement of Detection by Mass Spectrometry

Pentafluorobenzyl chloroformate, a compound related to "2-(ethoxycarbonyl)phenyl pentafluorobenzoate," has been used to enhance the detection of amino acids and alcohols by mass spectrometry, demonstrating the potential of such compounds in analytical chemistry (J. Simpson et al., 1995).

Properties

IUPAC Name

(2-ethoxycarbonylphenyl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5O4/c1-2-24-15(22)7-5-3-4-6-8(7)25-16(23)9-10(17)12(19)14(21)13(20)11(9)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNESSXRPFWDQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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